![molecular formula C21H23N5O2S4 B2716157 2-[[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 851410-70-3](/img/structure/B2716157.png)
2-[[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
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Description
2-[[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H23N5O2S4 and its molecular weight is 505.69. The purity is usually 95%.
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Scientific Research Applications
Glutaminase Inhibition
A compound structurally related to 2-[[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, specifically bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), has been studied for its potent and selective inhibition of kidney-type glutaminase (GLS). BPTES and its analogs have shown potential in therapeutic applications by attenuating the growth of human lymphoma cells both in vitro and in vivo in mouse models, thus highlighting their role in cancer research (Shukla et al., 2012).
Structural Analysis
Studies on the crystal structures of compounds similar to 2-[[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide have revealed their folded conformations. These insights are crucial for understanding the molecular interactions and potential applications in drug design (Subasri et al., 2016).
Synthesis of Thieno[3,2-d]pyrimidine Derivatives
The synthesis of thieno[3,2-d]pyrimidine derivatives, which are closely related to the chemical structure , has been explored. These compounds have applications in pharmaceutical research, particularly in the development of new therapeutic agents (Žugelj et al., 2009).
Thymidylate Synthase and Dihydrofolate Reductase Inhibition
Compounds with a 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold, similar to the queried compound, have been synthesized as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These inhibitors have shown potential in treating various diseases, including cancer (Gangjee et al., 2008).
properties
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S4/c1-5-29-21-25-24-19(32-21)23-16(27)10-30-20-22-15-9-13(4)31-17(15)18(28)26(20)14-7-11(2)6-12(3)8-14/h6-8,13H,5,9-10H2,1-4H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAGCVJNVUUQDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SC(C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
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